Linker Topology: Direct N-Phenyl vs. Methylene Spacer
The target compound's defining topological feature is the direct N-phenyl linkage between the 1,4-diazepane ring and the para-substituted phenyl ring. This contrasts with the closest structurally characterized analog, compound 11 ([4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine), which bears a methylene (-CH₂-) spacer. Compound 11 was co-crystallized with human ChoKα1 (PDB 5EQE, 2.4 Å resolution) and demonstrated an IC₅₀ of 87 µM in a recombinant enzyme assay at pH 7.5, 25°C [1]. The crystal structure revealed that compound 11's benzylamino group is partially disordered in the hydrophobic groove, attributed to suboptimal contacts [2]. The target compound's direct N-phenyl architecture removes one rotatable bond, reducing conformational entropy and altering the spatial presentation of the aminomethyl group relative to the choline-site residues (Tyr354, Tyr437, Phe435, Asp306). SAR studies in the Zech et al. series further demonstrated that replacing the diazepane ring with a methylpiperazine (compound 22) weakened affinity, confirming that the 7-membered diazepane's conformational flexibility is essential for productive hydrogen bonding with Asp306 [2]. The target compound preserves the critical diazepane ring while offering a conformationally constrained phenyl linkage that has been crystallographically validated as the productive geometry in a downstream clinical candidate (Darexaban) [3].
| Evidence Dimension | Scaffold topology (linker type) and conformational constraint |
|---|---|
| Target Compound Data | Direct N-phenyl linkage; 0 methylene spacers; 4 rotatable bonds between diazepane and phenyl |
| Comparator Or Baseline | Compound 11: methylene (-CH₂-) spacer; 5 rotatable bonds; IC₅₀ = 87 µM (ChoKα1); PDB 5EQE co-crystal at 2.4 Å; benzylamino group partially disordered |
| Quantified Difference | Reduction of 1 rotatable bond; conformational constraint vs. partial disorder of benzylamino in compound 11 co-crystal |
| Conditions | Comparison based on PDB 5EQE crystal structure of compound 11 bound to recombinant human ChoKα1 (N-terminally truncated, residues 75–457) and structural analysis of target compound scaffold present in Darexaban/AS1468240 |
Why This Matters
The direct N-phenyl topology is the exact substructure required for synthesizing the clinical-stage FXa inhibitor Darexaban and its analogs; compound 11's methylene spacer diverts the aminomethyl vector and cannot serve as a direct synthetic precursor to this clinically validated series.
- [1] BRENDA Enzyme Database. IC₅₀ Value: 0.087 mM for 1-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine (compound 11) against recombinant human ChoKα1 at pH 7.5, 25°C. PDB ID 5EQE. View Source
- [2] Zech, S. G.; et al. J. Med. Chem. 2016, 59 (2), 671–686. Figure 3, pp. 675–677: Compound 11 co-crystal structure (PDB 5EQE, 2.4 Å); benzylamino disorder noted; methylpiperazine analog (compound 22) weaker than diazepane; compound 27 IC₅₀ = 17 µM, Kd = 7 µM. View Source
- [3] Fukushi, H.; et al. J. Med. Chem. 2011, 54 (23), 8051–8065. Darexaban (YM150) contains the identical 4-(4-methyl-1,4-diazepan-1-yl)benzamide substructure with direct N-phenyl linkage. View Source
